N-(3-acetamidophenyl)benzamide
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Overview
Description
N-(3-acetamidophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenyl ring substituted with an acetamido group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-acetamidophenyl)benzamide can be synthesized through the direct condensation of benzoic acid and 3-acetamidoaniline. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and high-throughput screening techniques to identify the most efficient reaction conditions. The use of solid acid catalysts and ultrasonic irradiation has also been reported to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .
Scientific Research Applications
N-(3-acetamidophenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Industrial Chemistry: It serves as an intermediate in the production of various industrial chemicals and additives.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)benzamide
- N-(2-acetamidophenyl)benzamide
- N-(3-acetamidophenyl)acetamide
Uniqueness
N-(3-acetamidophenyl)benzamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where specific structural features are crucial for activity .
Properties
IUPAC Name |
N-(3-acetamidophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-13-8-5-9-14(10-13)17-15(19)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCODCQYYCSDUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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